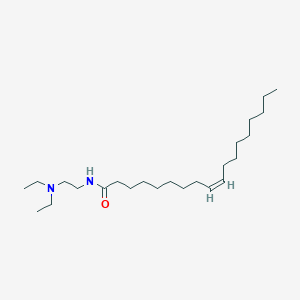

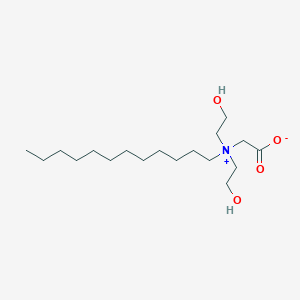

1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

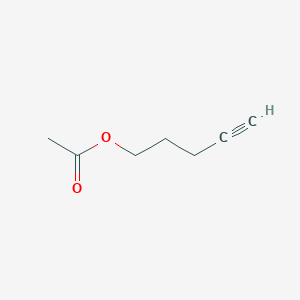

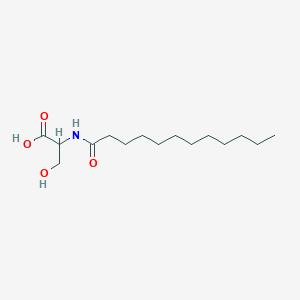

1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt, commonly known as DMGH, is a quaternary ammonium compound. DMGH has been synthesized by various methods and has found applications in scientific research.

Mechanism Of Action

The mechanism of action of DMGH is not well understood. However, it is believed that DMGH interacts with the surface of nanoparticles, forming a protective layer that prevents aggregation and stabilizes the nanoparticles.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of DMGH. However, it has been reported that DMGH is non-toxic and biocompatible, making it suitable for biomedical applications.

Advantages And Limitations For Lab Experiments

DMGH has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. However, DMGH has some limitations, including its limited solubility in water and its potential to interact with other molecules in the sample.

Future Directions

There are several future directions for the use of DMGH in scientific research. One area of interest is the use of DMGH in the synthesis of other types of nanoparticles, such as magnetic nanoparticles and quantum dots. Another area of interest is the use of DMGH in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body. Additionally, further research is needed to understand the mechanism of action of DMGH and its potential interactions with other molecules.

Conclusion:

In conclusion, DMGH is a quaternary ammonium compound that has found applications in scientific research, particularly in the field of nanotechnology. DMGH is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. There are several future directions for the use of DMGH in scientific research, including the synthesis of other types of nanoparticles and the development of drug delivery systems.

Synthesis Methods

DMGH has been synthesized by various methods, including the reaction of 1-dodecanamine with ethylene oxide and chloroacetic acid, as well as the reaction of 1-dodecanamine with sodium hydroxide and chloroacetic acid. The synthesis of DMGH involves the quaternization of the amine group with the carboxymethyl and hydroxyethyl groups.

Scientific Research Applications

DMGH has found applications in scientific research, particularly in the field of nanotechnology. DMGH has been used as a surfactant in the synthesis of gold nanoparticles and as a stabilizing agent in the synthesis of silver nanoparticles. DMGH has also been used as a capping agent in the synthesis of cadmium sulfide nanoparticles.

properties

CAS RN |

10471-50-8 |

|---|---|

Product Name |

1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |

Molecular Formula |

C18H37NO4 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

2-[dodecyl-bis(2-hydroxyethyl)azaniumyl]acetate |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20,14-16-21)17-18(22)23/h20-21H,2-17H2,1H3 |

InChI Key |

WAVWYAPTRAYBDH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |

Other CAS RN |

10471-50-8 |

synonyms |

1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.